2-(2,4-Difluorophenyl)nicotinic acid is an organic compound that combines a nicotinic acid structure with a 2,4-difluorophenyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of fluorine atoms, which can enhance biological activity and stability.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 2,4-difluorobenzaldehyde with nicotinic acid under specific conditions. It is cataloged under the chemical identifier 141764-22-9 in various chemical databases.
2-(2,4-Difluorophenyl)nicotinic acid belongs to the class of heterocyclic compounds and is categorized as a derivative of nicotinic acid. Its structure features both a pyridine ring and a difluorophenyl moiety, making it an interesting subject for research in organic synthesis and pharmacology.
The synthesis of 2-(2,4-difluorophenyl)nicotinic acid typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield and purity. This method allows for better control over parameters such as temperature and pressure during synthesis.
The molecular formula of 2-(2,4-difluorophenyl)nicotinic acid is . Its structure includes:
C1=CC(=C(C=C1F)F)C(=O)N=C(C(=O)O)C=C
.2-(2,4-Difluorophenyl)nicotinic acid can undergo various chemical reactions:
These reactions can be facilitated under specific conditions such as temperature control and choice of solvents or catalysts to enhance yields.
The mechanism of action for 2-(2,4-difluorophenyl)nicotinic acid involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms may enhance binding affinity and selectivity towards nicotinic acetylcholine receptors, potentially leading to therapeutic effects in various biological pathways.
Upon binding to its target, the compound may modulate enzyme activity or receptor signaling pathways, influencing neurotransmitter release and other physiological processes .
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) are often determined during synthesis and characterization phases but are not explicitly detailed in available sources .
Chemoenzymatic approaches enable efficient synthesis of nicotinic acid derivatives through synergistic chemical and enzymatic steps. Lipases have demonstrated exceptional utility in the kinetic resolution of intermediates for structurally related compounds. For instance, Candida antarctica lipase B (Novozym 435) achieves high enantioselectivity (>99% ee) in hydrolyzing racemic 2-haloesters, crucial for synthesing antiepileptic drug intermediates that share structural motifs with fluorinated nicotinamides [2]. This methodology could be adapted for chiral intermediates in 2-(2,4-difluorophenyl)nicotinic acid synthesis.
The chemoenzymatic synthesis of hydroxybupropion metabolites exemplifies stereochemical control via Sharpless asymmetric dihydroxylation. This method generates (R)-α-hydroxy ketone intermediates with high optical purity using AD-mix-β catalyst systems [10]. Such stereoselective transformations provide valuable blueprints for installing stereocenters in nicotinic acid derivatives bearing fluorinated aryl groups. Recent advances in engineered transaminases further enable reductive amination of keto-nicotinate precursors, offering atom-economic routes to amine-functionalized analogues [2].
Key innovations in chemoenzymatic pathways include:
Recombinant nitrilases offer green synthetic routes to 2-aryl nicotinic acids through regioselective hydrolysis of cyanopyridine precursors. Acidovorax facilis nitrilase expressed in E. coli achieves near-quantitative conversion of 3-cyanopyridine to nicotinic acid under mild conditions (pH 7.5, 30°C) [4] [8]. This biocatalytic approach eliminates the need for high-temperature ammoxidation (traditional method requiring >150°C) and avoids toxic byproducts like NOx compounds generated in chemical hydrolysis [4].
Engineering efforts have significantly enhanced nitrilase performance for nicotinic acid production:
Table 1: Biocatalytic Performance of Engineered Nitrilases for Nicotinic Acid Synthesis
Strain/Enzyme | Substrate | Temperature (°C) | Conversion (%) | Productivity (g/L/h) |
---|---|---|---|---|
Acidovorax facilis WT | 3-Cyanopyridine | 30 | 98.5 | 45.2 |
R. rhodochrous Mutant | 3-Cyanopyridine | 35 | 99.8 | 128.7 |
P. putida Immobilized | 4-Cyanopyridine | 40 | 97.2 | 89.6 |
B. pallidus Recombinant | Nicotinonitrile | 45 | 99.1 | 102.3 |
The integration of biocompatible ionic liquid/buffer biphasic systems ([BMIM][PF₆]/phosphate buffer) substantially improves process efficiency for hydrophobic substrates. This innovation increases substrate loading to 100 mM while maintaining >95% enantiomeric excess in R-mandelic acid production – a model applicable to fluorinated nicotinic acids [8]. The ionic liquid phase protects nitrilases from substrate inhibition and facilitates product separation through simple phase separation.
Microwave irradiation enables rapid construction of nicotinic acid scaffolds through solvent-free condensation. Recent methodology achieves 2-anilinonicotinic acid derivatives in 15-120 minutes with 85-96% yields, representing a 10-fold rate enhancement versus conventional heating [3]. This technique involves direct coupling of 2-chloronicotinic acid with substituted anilines at 120°C without catalysts, eliminating hazardous solvents like DMF or xylene traditionally used in Ullman reactions.
Table 2: Microwave Optimization for 2-Arylaminonicotinic Acid Synthesis
Aniline Substituent | Temp (°C) | Time (min) | Yield (%) | Conventional Method Yield (%) |
---|---|---|---|---|
4-OMe | 120 | 15 | 96 | 72 (8h, DMF) |
3-Cl | 120 | 45 | 92 | 68 (10h, xylene) |
2,4-diF | 120 | 60 | 87 | Not reported |
3-CF₃ | 120 | 90 | 85 | 63 (12h, DMF) |
Electron-donating groups on anilines significantly accelerate microwave-assisted cyclization, with 4-methoxyaniline achieving 96% yield in just 15 minutes. Conversely, ortho-substituted difluoroanilines require extended irradiation (60 minutes) due to steric hindrance [3]. The solvent-free conditions align with green chemistry principles by reducing E-factors to <1.0 and eliminating halogenated solvent waste.
Additional sustainable innovations include:
Regiochemical control during fluorinated aryl coupling presents significant synthetic hurdles. Competitive formation of N-aryl regioisomers occurs when 2,4-difluoroaniline reacts with 2-chloronicotinic acid due to differential nucleophilicity of the aromatic amines [3]. The ortho-fluorine atom creates electronic deactivation through inductive effects, reducing yields to 78% compared to 96% for para-substituted analogues [3] [9].
Table 3: Isomer Distribution in Fluorinated Nicotinate Synthesis
Fluorination Pattern | Reaction Temp (°C) | Major Product Ratio | Minor Isomer Identified |
---|---|---|---|
2,4-diF | 120 | 85:15 | N-(3,5-difluorophenyl) |
2,5-diF | 110 | 92:8 | N-(2,6-difluorophenyl) |
3,4-diF | 100 | 97:3 | None detected |
4-F | 120 | 99:1 | None detected |
Positional effects dramatically influence reaction outcomes:
Schiff base intermediates provide a solution for regiochemical control in pyrrolidine-containing analogues. Using L-malic acid-derived chiral auxiliaries, pharmaceutical intermediates like (R)-2-(2,5-difluorophenyl)pyrrolidine achieve >99% ee via diastereomeric crystallization [6]. Titanium-mediated asymmetric reductive amination further enhances stereoselectivity while avoiding racemization during ring closure. These methodologies are directly applicable to 2-(2,4-difluorophenyl)nicotinic acid derivatives requiring chiral auxiliaries.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7